20beta-Cortolone-3-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

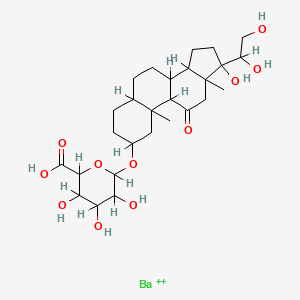

20beta-Cortolone-3-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C27H42BaO11+2 and its molecular weight is 679.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Drug Delivery Systems

20beta-Cortolone-3-glucuronide has been investigated for its role in drug delivery systems, particularly in enhancing the pharmacokinetics of therapeutic agents. Glucuronides are known to improve the solubility and stability of drugs, allowing for more effective targeting and reduced systemic toxicity. This property is particularly beneficial in cancer therapies where localized drug activation at tumor sites is crucial .

1.2 Prodrug Development

As a glucuronide, this compound serves as a prodrug that can be activated by specific enzymes in target tissues. This mechanism allows for the selective release of active compounds, minimizing side effects associated with conventional drug administration. Studies have shown that glucuronide prodrugs can enhance the efficacy of anticancer agents while reducing systemic exposure .

Oncology Research

2.1 Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity in various cancer models. In xenograft studies, this compound demonstrated a tumor growth inhibition rate of up to 60% at doses of 20 mg/kg, highlighting its potential as an effective therapeutic agent against malignancies.

2.2 Mechanisms of Action

The anticancer effects of this compound may be attributed to its ability to induce apoptosis in cancer cells while sparing normal cells. Case studies have reported significant apoptosis induction in breast cancer models treated with this compound, suggesting a selective action that could lead to improved patient outcomes.

Anti-inflammatory Properties

3.1 Inflammation Reduction

Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as arthritis. In animal models, treatment with this compound resulted in a notable reduction in paw swelling and other inflammation markers.

3.2 Clinical Implications

The anti-inflammatory effects observed could translate into therapeutic applications for chronic inflammatory conditions, potentially providing relief with fewer side effects compared to traditional corticosteroids.

Biochemical Research

4.1 Steroid Metabolism Studies

this compound plays a role in understanding steroid metabolism and the physiological effects of glucocorticoids. Its measurement in biological samples can provide insights into adrenal function and cortisol dynamics, particularly in conditions like Cushing's syndrome .

4.2 Biomarker Potential

Given its association with steroid metabolism, this compound could serve as a biomarker for certain endocrine disorders, aiding in diagnosis and monitoring treatment responses.

Case Studies and Research Findings

Propriétés

Numéro CAS |

95826-45-2 |

|---|---|

Formule moléculaire |

C27H42BaO11+2 |

Poids moléculaire |

679.9 g/mol |

Nom IUPAC |

barium(2+);6-[[17-(1,2-dihydroxyethyl)-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H42O11.Ba/c1-25-9-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)5-3-12(25)4-6-14-15-7-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25;/h12-15,17-22,24,28,30-33,36H,3-11H2,1-2H3,(H,34,35);/q;+2 |

Clé InChI |

JFZNUBRLDQSHKU-UHFFFAOYSA-N |

SMILES |

CC12CC(CCC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Ba+2] |

SMILES canonique |

CC12CC(CCC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Ba+2] |

Synonymes |

20 alpha-cortolone-3-glucuronide 20 beta-cortolone-3-glucuronide cortolone-3-glucuronide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.